molecular formula C15H8Cl2IN3O2 B6012235 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B6012235
M. Wt: 460.0 g/mol
InChI Key: VCFRUJBJSNVJTK-UHFFFAOYSA-N
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Description

2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a hydrazone derivative of indole-2,3-dione and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it has been reported to act as a DNA intercalator and to induce apoptosis in cancer cells. The compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
The compound 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has been reported to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potential applications in medicinal chemistry. The compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One of the directions is to further investigate its potential applications in medicinal chemistry, particularly as a potential inhibitor of protein tyrosine phosphatases. Another direction is to explore its potential use in combination therapy with other anticancer drugs. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

The synthesis of 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been reported using different methods. One of the methods involves the reaction of 2,4-dichlorobenzohydrazide with 5-iodo-2-oxoindoline-3-acetic acid in the presence of acetic anhydride and pyridine. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents to obtain the desired product.

Scientific Research Applications

The compound 2,4-dichloro-N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. The compound has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which are involved in various cellular processes.

properties

IUPAC Name

2,4-dichloro-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2IN3O2/c16-7-1-3-9(11(17)5-7)14(22)21-20-13-10-6-8(18)2-4-12(10)19-15(13)23/h1-6,19,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFRUJBJSNVJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N'-[(3Z)-5-iodo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

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